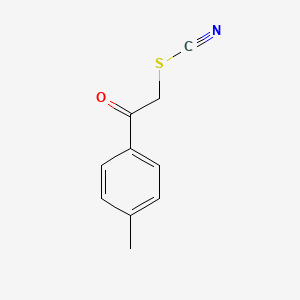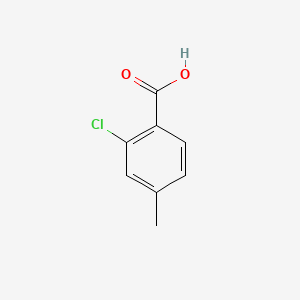
2-Chlor-4-methylbenzoesäure
Übersicht
Beschreibung
2-Chloro-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-4-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules through reactions like esterification and amidation.
Biology and Medicine: In medicinal chemistry, derivatives of 2-chloro-4-methylbenzoic acid are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and polymers. Its derivatives are used as stabilizers and additives in various industrial applications, enhancing the properties of materials like plastics and coatings.
Wirkmechanismus
Mode of Action
The mode of action of 2-Chloro-4-methylbenzoic acid involves its interaction with these targets. The compound may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylbenzoic acid . These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From 4-chlorotoluene:
Step 1: Nitration of 4-chlorotoluene to form 2-nitro-4-chlorotoluene.
Step 2: Reduction of the nitro group to form 2-amino-4-chlorotoluene.
Step 3: Diazotization of the amino group followed by hydrolysis to yield 2-chloro-4-methylbenzoic acid.
-
From 4-chlorobenzoic acid:
Industrial Production Methods:
Industrial production often involves the chlorination of 4-methylbenzoic acid under controlled conditions to ensure selective substitution at the desired position. The process typically employs chlorine gas and a suitable catalyst to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Electrophilic Aromatic Substitution:
Reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Conditions: Presence of a catalyst like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Products: Substituted derivatives like 2-chloro-4-methyl-5-nitrobenzoic acid.
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Aqueous or acidic medium.
Products: Oxidized derivatives like 2-chloro-4-methylbenzoic acid derivatives with additional functional groups.
-
Reduction:
Reagents: Hydrogen gas, palladium on carbon.
Conditions: High pressure and temperature.
Products: Reduced derivatives like 2-chloro-4-methylbenzyl alcohol.
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorobenzoic acid
- 2-Methylbenzoic acid
- 4-Methylbenzoic acid
- 2-Chlorobenzoic acid
Comparison: 2-Chloro-4-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents influences its reactivity and properties. For example, the chlorine atom is an electron-withdrawing group, while the methyl group is electron-donating. This dual effect can impact the compound’s acidity, reactivity in electrophilic aromatic substitution reactions, and overall stability compared to its analogs.
Eigenschaften
IUPAC Name |
2-chloro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJUBDJLKREUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370922 | |
| Record name | 2-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-25-8 | |
| Record name | 2-Chloro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

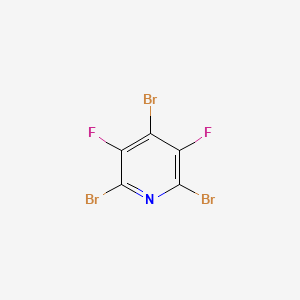
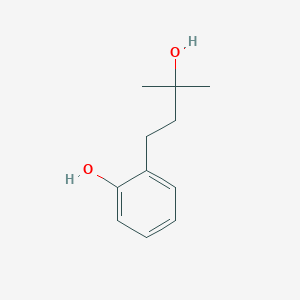
![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
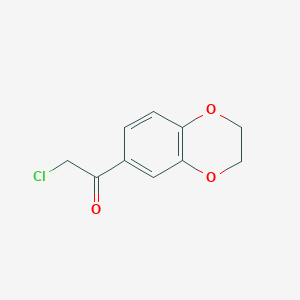
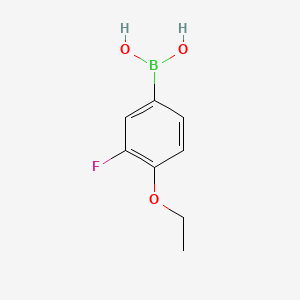

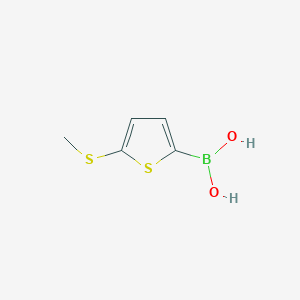
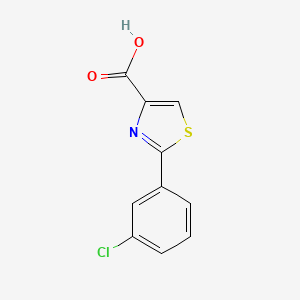

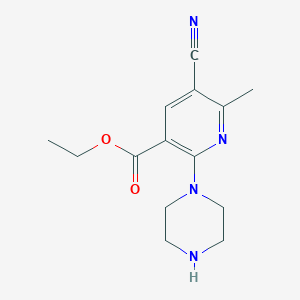
![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)

